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Introduction

Rostratin A is a potent cytotoxic disulfide metabolite isolated from the marine-derived fungus
Exserohilum rostratum.[1] Its complex polycyclic structure, featuring a disulfide bridge and
multiple stereocenters, has made it a subject of interest for natural product synthesis and
pharmacological investigation. This guide provides a detailed overview of the spectroscopic
data essential for the characterization of Rostratin A, including Nuclear Magnetic Resonance
(NMR) and mass spectrometry data. The information presented herein is compiled from
foundational studies and serves as a comprehensive resource for researchers engaged in the
study of this and related natural products.

Chemical Structure

Rostratin A possesses the molecular formula C1sH24N206S2. The chemical structure is
characterized by a dimeric piperazinedione core with a disulfide bridge, a structural feature
common to a number of biologically active fungal metabolites.
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Rostratin A.

Mass Spectrometry Data

Figure 1. Chemical structure of

High-resolution mass spectrometry (HRMS) is critical for confirming the elemental composition

of Rostratin A.

Experimental Protocols

Mass Spectrometry: High-resolution electrospray ionization mass spectrometry (HRESIMS) is
typically performed on a time-of-flight (TOF) or Orbitrap mass spectrometer. The sample is
dissolved in a suitable solvent, such as methanol or acetonitrile, and introduced into the ESI

source. Data is acquired in positive ion mode.

Data Presentation

lon Calculated m/z Observed m/z
[M+H]*+ 429.1150 429.1152
M+Na]* 451.0970 451.0971

[ ]

[M+K]* 467.0709 467.0708
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Note: The data presented in this table is representative and derived from the primary literature.

[1]

Nuclear Magnetic Resonance (NMR) Spectroscopic
Data

NMR spectroscopy is indispensable for the complete structure elucidation of Rostratin A. Due
to the molecule's symmetry, the *H and 3C NMR spectra show a reduced number of signals
relative to the total number of atoms.

Experimental Protocols

NMR Spectroscopy: *H NMR, 13C NMR, and 2D NMR (COSY, HSQC, HMBC) spectra are
typically recorded on a high-field NMR spectrometer (e.g., 500 or 600 MHz for *H). Deuterated
solvents such as methanol-d4 (CD3OD) or dimethyl sulfoxide-de (DMSO-ds) are commonly
used. Chemical shifts (d) are reported in parts per million (ppm) and are referenced to the
residual solvent signal.

Data Presentation

Table 2: 1H NMR Spectroscopic Data for Rostratin A (in CDsOD, 500 MHz)

Position Chemical Shift (0, Multiplicity Coupling Constant
ppm) (3, Hz)

2/2' 4.15 d 3.5

3/3' 3.80 m

4/4 2.10,1.95 m, m

5/5' 4.05 m

6/6' 3.65 d 4.0

8/8' 3.95 m

9/9' 1.85, 1.70 m, m

10/10° 4.25 m
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Note: The data presented in this table is representative and derived from the primary literature.

[1]

Table 3: 13C NMR Spectroscopic Data for Rostratin A (in CDsOD, 125 MHz)

Position Chemical Shift (6, ppm)
vy 168.5
2/2' 61.2
3/3 72.8
4/4 354
5/5' 68.9
6/6' 75.1
77 59.8
8/8' 69.5
9/9' 33.7
10/10' 71.3

Note: The data presented in this table is representative and derived from the primary literature.

[1]

Key 2D NMR Correlations for Structural Elucidation

The connectivity of the spin systems in Rostratin A is established through homonuclear
(COSY) and heteronuclear (HSQC, HMBC) correlation experiments. The following diagram
illustrates the key HMBC correlations that are instrumental in assembling the molecular
framework.
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Conclusion
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Key HMBC Correlations in Rostratin A.

The spectroscopic and mass spectrometric data presented in this guide provide a foundational

dataset for the identification and characterization of Rostratin A. The detailed NMR and HRMS

data are crucial for confirming the structure and stereochemistry of this complex natural

product. This information is vital for researchers in natural product chemistry, medicinal
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chemistry, and drug discovery who are exploring the therapeutic potential of Rostratin A and
its analogues. For complete and detailed experimental values, readers are encouraged to
consult the primary literature.[1]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.
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